N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Overview
Description
N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and biological research. The presence of the trifluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable molecule for scientific investigations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 4-(trifluoromethoxy)aniline with ethyl 2-cyanoacetate to form an intermediate, which is then cyclized to yield the desired pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques like crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated as a potential inhibitor of phosphodiesterase 2A, which is involved in cognitive disorders such as schizophrenia and Alzheimer’s disease.
Materials Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Biological Research: It is used in bioimaging applications due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. For instance, as a phosphodiesterase 2A inhibitor, it increases the levels of cyclic guanosine monophosphate (cGMP) in the brain, which enhances cognitive functions. The compound binds to the active site of the enzyme, preventing the breakdown of cGMP and thereby modulating signaling pathways involved in learning and memory .
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxamide (TAK-915)
- N-(2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (Compound 20)
Uniqueness
N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific trifluoromethoxy substitution, which enhances its chemical stability and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials with advanced properties .
Properties
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4O2/c15-14(16,17)23-10-4-2-9(3-5-10)20-13(22)11-8-19-21-7-1-6-18-12(11)21/h1-8H,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFARSXVJSIOAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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